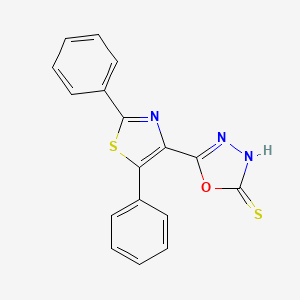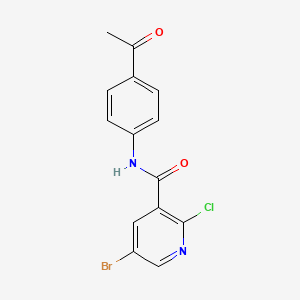
5-(2,5-Diphenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazole-2(3H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,5-Diphenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiazole ring fused with an oxadiazole ring, both of which are known for their biological and chemical significance.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Diphenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-(2,5-Diphenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazole-2(3H)-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the heterocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
5-(2,5-Diphenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazole-2(3H)-thione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.
作用機序
The mechanism of action of 5-(2,5-Diphenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazole-2(3H)-thione involves interactions with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting or modulating their activity. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of cellular membranes.
類似化合物との比較
Similar Compounds
2,5-Diphenyl-1,3,4-oxadiazole: Lacks the thiazole ring but shares the oxadiazole core.
2,5-Diphenyl-1,3-thiazole: Lacks the oxadiazole ring but shares the thiazole core.
5-Phenyl-1,3,4-oxadiazole-2-thione: Similar structure but with fewer phenyl groups.
Uniqueness
5-(2,5-Diphenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazole-2(3H)-thione is unique due to the presence of both thiazole and oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in various fields of research.
特性
CAS番号 |
143539-26-8 |
|---|---|
分子式 |
C17H11N3OS2 |
分子量 |
337.4 g/mol |
IUPAC名 |
5-(2,5-diphenyl-1,3-thiazol-4-yl)-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C17H11N3OS2/c22-17-20-19-15(21-17)13-14(11-7-3-1-4-8-11)23-16(18-13)12-9-5-2-6-10-12/h1-10H,(H,20,22) |
InChIキー |
SAPBHLDSMAKIBM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)C4=NNC(=S)O4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene](/img/structure/B12560587.png)
![Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane](/img/structure/B12560602.png)
![4-[3-(4-Hydroxy-3-methylphenyl)-1,3-dimethylcyclohexyl]-2-methylphenol](/img/structure/B12560605.png)



![1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]-](/img/structure/B12560614.png)




![3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline](/img/structure/B12560636.png)

![4-hydroxy-2-methyl-5-phenylthieno[2,3-b]pyridin-6(7H)-one](/img/structure/B12560648.png)
